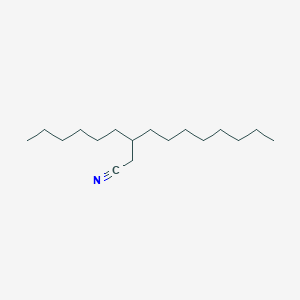
N-(3-乙酰基吡啶-2-基)戊酰胺
描述
N-(3-Acetylpyridin-2-yl)pivalamide, or APPA, is a synthetic molecule that has been studied extensively in recent years. APPA has a variety of applications in scientific research and laboratory experiments, and has been found to have a number of biochemical and physiological effects.
科学研究应用
合成和生物学评估:已合成并评估了 N-((4-乙酰苯基)氨基羰基硫代)戊酰胺(一种相关化合物)的生物学特性。它对乙酰胆碱酯酶和丁酰胆碱酯酶等多种酶表现出显着的酶抑制活性,显示出作为多靶点配体的潜力 (Saeed 等,2022).
抗菌性能:对 N-[2-(3-肼基-5-氧代-1,2,4-三嗪-6-基)苯基]戊酰胺的研究表明具有很强的亲核行为,并且已对其抗菌性能进行了评估。该类别中的一些化合物对某些细菌(如铜绿假单胞菌和枯草芽孢杆菌)表现出很高的抑制活性 (Al-Romaizan,2019).
分子结构分析:已经研究了 N-(3-{[(Z)-(3-羟基-4-甲基苯基)亚氨基]甲基}吡啶-2-基)戊酰胺等化合物的分子结构,揭示了其稳定性和分子间相互作用的详细信息,这对于了解其化学性质至关重要 (Atalay 等,2016).
癌症研究:相关化合物,如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,在癌症研究中显示出潜力。它们抑制组蛋白脱乙酰酶,这与癌细胞增殖和凋亡有关,表明它们作为抗癌药物的潜力 (Zhou 等,2008).
化学合成和反应性:对相关化合物(如 N-(吡啶-3-基甲基)戊酰胺)的反应性和合成性的研究导致了区域选择性锂化的发展,这在有机合成中很有用 (Smith 等,2013).
药理学应用:正在研究相关化合物在药理学中的应用。例如,N-(5-(2-(5-氯-2-甲氧基苯基氨基)噻唑-4-基)-4-甲基噻唑-2-基)戊酰胺已被评估其在纠正囊性纤维化中细胞处理缺陷的潜力 (Yu 等,2008).
属性
IUPAC Name |
N-(3-acetylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(15)9-6-5-7-13-10(9)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQIBTHKSDKEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)



![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)



